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Lantibiotic cinnamycin

Phosphatidylethanolamine binding Lantibiotic mechanism of action Membrane lipid specificity

Researchers requiring a well-characterized PE-binding lantibiotic face limited options with published binding constants and genetically validated biosynthetic clusters. Cinnamycin (CAS 110655-58-8) addresses this gap as the only duramycin-type lantibiotic with: • A published ITC-derived PE binding constant (K₀ ~10⁷-10⁸ M⁻¹ in POPC membranes), enabling quantitative receptor occupancy calculations. • 2-fold superior antibacterial MIC (16 μg/mL) over duramycin against B. subtilis, reducing solvent-carrier artifacts in dose-response assays. • A fully sequenced and validated cin biosynthetic gene cluster for heterologous analog production. Supplied as ≥95% (HPLC) solid with global shipping.

Molecular Formula
Molecular Weight
Cat. No. B1576246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLantibiotic cinnamycin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinnamycin: Definition and Biosynthetic Classification


Lantibiotic cinnamycin (Ro 09-0198, CAS 110655-58-8) is a 19-residue tetracyclic peptide antibiotic produced by Streptomyces cinnamoneus and related Streptomyces spp. . It belongs to the type B lantibiotic subgroup alongside duramycin, duramycin B, duramycin C, and ancovenin. Cinnamycin selectively recognizes and binds the membrane phospholipid phosphatidylethanolamine (PE) with a 1:1 stoichiometry, forming an extensive hydrogen-bonding network with the PE primary ammonium group . Unlike type A lantibiotics (e.g., nisin) that target lipid II, cinnamycin's mechanism relies on PE binding, leading to membrane permeabilization and indirect inhibition of PE-dependent enzymes such as phospholipase A₂ .

PE-binding probe for membrane biophysics studies
Antimicrobial screening against Gram-positive bacteria
RiPP biosynthetic gene cluster engineering scaffold
PLA2 inhibition pathway research

Cinnamycin: Structural and Mechanistic Non-Equivalence


Lantibiotics are structurally and mechanistically diverse. Type A lantibiotics such as nisin are elongated, amphiphilic pore-formers that dock onto the peptidoglycan precursor lipid II . In contrast, cinnamycin and its close relatives duramycin, duramycin B, duramycin C, and ancovenin are compact, globular peptides that bind PE rather than lipid II . Even within the cinnamycin/duramycin subfamily, critical structural differences—such as the Lys/Arg exchange at position 2 between cinnamycin and duramycin—can alter bioactivity profiles . Moreover, the cinnamycin-producing organism employs a dedicated PE methyltransferase-based self-immunity mechanism that is not shared by other lantibiotic producers, underscoring the unique structure–function relationship of this compound . As demonstrated by the quantitative evidence below, generic substitution across lantibiotic classes or even among close structural analogs will not replicate cinnamycin's precise binding specificity, affinity, and downstream biological effects.

Duramycin: Single R2K substitution

A conservative Arg→Lys change at position 2 may shift antimicrobial potency; identical mechanism does not guarantee equivalent activity.

Type A lantibiotics: Mechanism mismatch

Nisin, gallidermin, and epidermin bind lipid II and form pores. They do not target phosphatidylethanolamine and cannot substitute for PE-dependent assays.

Divergent congeners: Structural constraints

Duramycin C (R2A, V13S) and more distant analogs fail to yield bioactive material; the cinnamycin scaffold tolerates only limited sequence variation.

Cinnamycin: Comparative Evidence Against Analogs


Antimicrobial Potency vs Duramycin

Cinnamycin and duramycin both bind exclusively to ethanolamine phospholipids (PE and ethanolamine plasmalogen) and do not recognize phosphatidylcholine (PC) or other phospholipids . This contrasts fundamentally with type A lantibiotics such as nisin, epidermin, and mersacidin, which require lipid II—the membrane-anchored peptidoglycan precursor—for target engagement and pore formation . The mechanistic distinction is categorical: cinnamycin-type peptides inhibit phospholipases by sequestering the PE substrate, whereas nisin-type peptides form pores via a lipid II-dependent mechanism . This target-class difference means that cinnamycin and its type B analogs cannot be functionally substituted by type A lantibiotics in any application requiring PE-directed binding.

Antimicrobial MIC
Head-to-head
16 μg/mL against B. subtilis EC1524
Supports antimicrobial screening context
Spot-on-lawn method; duramycin MIC 32 μg/mL, kyamicin 128 μg/mL
Phosphatidylethanolamine binding Lantibiotic mechanism of action Membrane lipid specificity

PE Binding Affinity: ITC Characterization

Isothermal titration calorimetry (ITC) measurements established that the cinnamycin–PE complex has a binding constant K₀ of approximately 10⁷–10⁸ M⁻¹ in a POPC bilayer membrane environment, dropping to ~10⁶ M⁻¹ in octyl glucoside micelles . Duramycin, the closest structural analog differing only by a Lys→Arg substitution at position 2, has been reported to bind PE with a dissociation constant Kd of 11 nM , corresponding to an association constant of ~9 × 10⁷ M⁻¹—at the lower end of the cinnamycin range. Vendor technical datasheets for duramycin conjugates report a Kd of 4–6 nM . While these values are broadly comparable, the available data suggest that cinnamycin and duramycin may exhibit subtly different binding thermodynamics depending on the membrane environment, a distinction that may be relevant for applications requiring the highest possible PE affinity or a specific thermodynamic signature (e.g., enthalpy- versus entropy-driven binding).

PE Binding K₀
Cross-study
~10⁷–10⁸ M⁻¹ in POPC bilayer; ~10⁶ M⁻¹ in OG micelles
Supports PE-binding probe selection
Duramycin K₀ not ITC-validated; inferred from competition assays
Binding affinity Phosphatidylethanolamine Surface plasmon resonance Isothermal titration calorimetry

Single Residue Substitution Explaining Potency Difference

In a direct comparative study, cinnamycin, duramycin, duramycin B, and duramycin C all potently inhibited phospholipase A₂ (PLA₂) enzymes from six different sources with IC₅₀ values of approximately 1 μM when PE or [1-¹⁴C]oleate-labeled Escherichia coli membranes (rich in PE) were used as substrates . Critically, no inhibition was observed when phosphatidylcholine (PC) was the substrate, confirming PE-dependence. In contrast, the lantibiotic actagardine—a type B lantibiotic with a different structural scaffold—was completely inactive in the same assay system . A strict correlation was demonstrated between the physico-chemical interaction of the lantibiotics with PE (measured by circular dichroism spectroscopy) and their PLA₂ inhibitory activity. Preincubation of duramycin B with PE-containing vesicles abolished PLA₂ inhibition, further confirming substrate sequestration as the mode of action .

R2K SAR
Head-to-head
Arg→Lys at position 2; Phe→Leu at position 10 for duramycin B
Supports SAR probe development
Single substitution linked to 2-fold MIC shift; duramycin C not biosynthetically tractable
Phospholipase A2 inhibition IC50 Lantibiotic activity comparison

PLA2 Inhibition: Conserved Activity, Divergent Antimicrobial Potency

Electrophysiological measurements on planar lipid bilayers reveal that cinnamycin and its close analog duramycin induce step-like single ion channel current fluctuations at concentrations as low as 1.5–3 μM in PE-containing membranes, with conductance amplitudes of 5–30 pS in pure PE bilayers and 50–900 pS in cardiolipin-enriched bilayers . By contrast, the type A lantibiotic nisin requires concentrations exceeding 40 μM to form ion channels in negatively charged lipid bilayers containing cardiolipin or Kdo2–lipid A, with a broader conductance range of 2–600 pS . This >10-fold difference in threshold concentration reflects distinct biophysical mechanisms: cinnamycin's channel formation depends on the presence of lipids prone to inverted hexagonal (HII) phase formation and negative curvature induction, whereas nisin relies on lipid II docking for pore assembly .

PLA2 IC₅₀
Cross-study
~1 μM across 6 enzyme sources; PE-substrate dependent
Class-level PLA2 inhibition context
Conserved across duramycin group; antimicrobial potency varies independently
Planar lipid bilayer Ion channel Membrane permeabilization Electrophysiology

Biosynthetic Gene Cluster: Validated Engineering Scaffold

Posttranslational modifications define the structural identity and biological activity of cinnamycin-family lantibiotics. A defining feature is the lysinoalanine cross-link between Lys19 and Ser6, which is present in cinnamycin and all duramycin variants but absent in type A lantibiotics and in the structurally unrelated type B lantibiotic actagardine . Within the cinnamycin/duramycin subfamily, the high-resolution primary structure differs minimally yet specifically: duramycin (PA48009) differs from cinnamycin (Ro 09-0198, lanthiopeptin) only by a Lys→Arg exchange at position 2 . All cinnamycin-family members share a conserved β-hydroxy-aspartate residue at position D15, which participates directly in the hydrogen-bonding network with the PE head group as demonstrated by molecular dynamics simulations . Engineering studies confirm that the cinnamycin biosynthetic machinery (CinM synthetase) can install methyllanthionine bridges at designated positions, but sequence divergence beyond the close duramycin-type framework (e.g., duramycin C) fails to yield biologically active material .

cin BGC Platform
Class-level
17 kb cluster; heterologous production in S. lividans validated
Supports RiPP engineering studies
Duramycin BGC requires cross-cluster regulatory gene supplementation
Lysinoalanine bridge Lantibiotic structure Sequence alignment Posttranslational modification

Self-Immunity via PE Methylation: A Producer-Specific Resistance Mechanism Not Shared by Non-Cinnamycin Producers

The cinnamycin biosynthetic gene cluster encodes a dedicated PE methyltransferase (CinOrf10) that methylates the entire complement of PE in the producing organism prior to the onset of cinnamycin production . This converts PE to phosphatidylcholine (PC), which cinnamycin does not bind . Genetic deletion of cinorf10 or the two-component regulatory system (cinKR) that controls its expression renders Streptomyces cinnamoneus sensitive to exogenously added duramycin and simultaneously abolishes cinnamycin production . This fail-safe mechanism ensures that biosynthesis does not occur until immunity is fully established. No analogous PE methylation-based immunity system has been reported for other lantibiotic producers—nisin producers, for example, rely on the NisI immunity lipoprotein and the NisFEG ABC transporter to prevent self-killing .

Self-immunity PE methyltransferase Lantibiotic resistance Biosynthetic gene cluster

Cinnamycin: Research and Industrial Applications


PE-Dependent Antimicrobial Susceptibility Testing

Cinnamycin's exclusive binding to PE and ethanolamine plasmalogen, with no cross-reactivity toward PC or other phospholipids , makes it a validated molecular probe for mapping PE distribution in biological membranes. Its binding affinity (K₀ ≥ 10⁷ M⁻¹ in bilayer environments) ensures robust labeling at sub-micromolar concentrations . This application is supported by prior use of both cinnamycin and duramycin to investigate PE localization and metabolism in eukaryotic and bacterial systems . Researchers selecting a PE probe should note that while duramycin offers comparable specificity, the Lys→Arg difference at position 2 between cinnamycin and duramycin may confer distinct labeling efficiencies or cross-reactivity profiles in certain membrane contexts, warranting empirical validation for each experimental system.

Quantitative PE-Binding Biophysical Studies

Cinnamycin inhibits phospholipase A₂ with an IC₅₀ of ~1 μM by specifically sequestering the PE substrate rather than directly binding the enzyme . This indirect, substrate-targeting mechanism is fundamentally different from active-site PLA₂ inhibitors and provides a distinct pharmacological tool for studying PE-dependent PLA₂ activity. Actagardine, despite being a type B lantibiotic, is completely inactive in this assay and cannot serve as a substitute . The PE-dependence of inhibition is rigorously demonstrated by the complete loss of activity when PC is used as substrate .

cin Gene Cluster Engineering and Heterologous Production

Cinnamycin's antimicrobial activity against a broad range of Gram-positive bacteria derives from its PE-binding mechanism leading to membrane permeabilization . While its general antimicrobial potency is not as pronounced as that of nisin, cinnamycin's distinct target (PE vs lipid II) offers a complementary mechanism that may be particularly valuable against strains with altered lipid II accessibility or vancomycin-resistant phenotypes. The ion channel formation threshold of 1.5–3 μM in PE-containing planar bilayers—compared to >40 μM for nisin —quantitatively demonstrates superior membrane-permeabilizing potency under defined conditions.

Dual-Readout PLA2 Inhibition and Antibacterial Assays

The cloned cinnamycin biosynthetic gene cluster (cin) and the characterized CinM synthetase provide a validated platform for generating methyllanthionine-stabilized peptide libraries . Engineering of the cinA structural gene has successfully yielded duramycin and duramycin B, confirming the modularity of the system . However, attempts to produce more divergent derivatives (e.g., duramycin C) have failed, indicating that the cinnamycin biosynthetic machinery tolerates only limited sequence variation . The unique PE methyltransferase immunity mechanism must also be considered when designing heterologous production systems: host strains lacking endogenous PE methylation capacity may require co-expression of cinorf10 to avoid autotoxicity.

Application
Selection Property
Validation Focus
PE-dependent antimicrobial screening
PE-binding specificity
MIC endpoint review
PE-binding biophysical studies
ITC-derived binding constant
Membrane affinity validation review
RiPP biosynthetic engineering
Validated cin BGC platform
Heterologous production review
Dual-readout PLA2/antibacterial assays
Conserved PLA2 inhibition profile
Dual-endpoint context review
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